3-fluoro-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Overview
Description
3-fluoro-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a fluorine atom, a piperidine ring, and a pyridazine ring, making it a versatile molecule for various applications.
Biochemical Analysis
Biochemical Properties
3-fluoro-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system Additionally, this compound has been found to bind to certain proteins, influencing their function and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been shown to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis . For example, it has been observed to inhibit the proliferation of cancer cells by interfering with specific signaling pathways . Additionally, this compound can affect gene expression and cellular metabolism, leading to changes in the overall function of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, particularly acetylcholinesterase . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the breakdown of acetylcholine. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term effects. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound has been shown to have therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, toxic effects have been observed, including liver and kidney damage . These findings highlight the importance of determining the appropriate dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes various enzymatic reactions, including hydroxylation and conjugation . These metabolic processes result in the formation of several metabolites, which can have different biological activities and effects on metabolic flux .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound has been shown to be efficiently transported across cell membranes, allowing it to accumulate in specific tissues . The distribution of the compound within the body can influence its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound has been found to localize primarily in the cytoplasm and nucleus of cells . The presence of targeting signals and post-translational modifications can direct the compound to specific subcellular compartments, where it can exert its effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of the piperidine and pyridazine intermediates, followed by their coupling with a fluorinated benzene sulfonamide derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon or copper iodide to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures (ranging from -78°C to 150°C), inert atmospheres (e.g., nitrogen or argon), and the use of specific solvents like dimethyl sulfoxide or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-fluoro-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-fluoro-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidine
- 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole
- 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole
Uniqueness
What sets 3-fluoro-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the piperidine and pyridazine rings contribute to its biological activity .
Properties
IUPAC Name |
3-fluoro-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2S/c22-17-5-4-6-19(15-17)29(27,28)25-18-9-7-16(8-10-18)20-11-12-21(24-23-20)26-13-2-1-3-14-26/h4-12,15,25H,1-3,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QODLTZOUVYUQCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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